molecular formula C6H12FNO B13170318 4-(2-Fluoroethyl)morpholine

4-(2-Fluoroethyl)morpholine

Cat. No.: B13170318
M. Wt: 133.16 g/mol
InChI Key: ZKNHJXYULBASIR-UHFFFAOYSA-N
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Description

4-(2-Fluoroethyl)morpholine is an organic compound that belongs to the class of morpholine derivatives. Morpholine is a heterocyclic amine with both amine and ether functional groups. The addition of a fluoroethyl group to the morpholine ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Fluoroethyl)morpholine typically involves the reaction of morpholine with 2-fluoroethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for large-scale production. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Fluoroethyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the fluoroethyl group to an ethyl group.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of 4-(2-Ethyl)morpholine.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-(2-Fluoroethyl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyestuffs, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Fluoroethyl)morpholine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to a biological response. The fluoroethyl group enhances its binding affinity and specificity towards these targets, making it a potent compound in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Chloroethyl)morpholine
  • 4-(2-Bromoethyl)morpholine
  • 4-(2-Iodoethyl)morpholine

Uniqueness

4-(2-Fluoroethyl)morpholine is unique due to the presence of the fluoroethyl group, which imparts distinct chemical and biological properties. The fluorine atom increases the compound’s stability and lipophilicity, enhancing its potential in drug development and other applications compared to its chloro, bromo, and iodo counterparts.

Properties

Molecular Formula

C6H12FNO

Molecular Weight

133.16 g/mol

IUPAC Name

4-(2-fluoroethyl)morpholine

InChI

InChI=1S/C6H12FNO/c7-1-2-8-3-5-9-6-4-8/h1-6H2

InChI Key

ZKNHJXYULBASIR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCF

Origin of Product

United States

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